![molecular formula C9H8OS B1282835 Benzo[b]thiophen-6-ylmethanol CAS No. 6179-28-8](/img/structure/B1282835.png)
Benzo[b]thiophen-6-ylmethanol
Overview
Description
Benzo[b]thiophen-6-ylmethanol is a chemical compound with the molecular formula C9H8OS . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives has been a subject of intensive research. Various methods have been developed over the years . One such method involves a transition-metal-free one-pot process at room temperature . This process enables the synthesis of compounds with high reaction efficiency, mild conditions, simple methods, and a wide-ranging substrate scope . Another method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophen-6-ylmethanol is represented by the InChI code1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2
. The molecular weight of this compound is 164.23 . Physical And Chemical Properties Analysis
Benzo[b]thiophen-6-ylmethanol is a solid substance at room temperature . It has a molecular weight of 164.23 . The InChI code for this compound is1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2
.
Scientific Research Applications
Organic Synthesis Intermediate
Benzo[b]thiophen-6-ylmethanol: serves as an intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a versatile building block for synthesizing more complex molecules. For instance, it can undergo oxidation to form the corresponding aldehyde or ketone, which can then be used in subsequent synthesis steps .
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to various biologically active molecules. It could be used as a starting material for the synthesis of new drugs or as a scaffold for drug discovery, particularly in the development of molecules with anti-inflammatory or antimicrobial properties .
Material Science
In the field of materials science, Benzo[b]thiophen-6-ylmethanol can be used to synthesize organic semiconductors. These semiconductors are crucial for developing electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Fluorescent Probes
The compound’s ability to be modified into fluorescent derivatives makes it valuable for creating fluorescent probes. These probes can be used in bioimaging and diagnostic assays to detect or track biological processes .
Safety And Hazards
properties
IUPAC Name |
1-benzothiophen-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGNAHUPIUNUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308736 | |
Record name | Benzo[b]thiophene-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-6-ylmethanol | |
CAS RN |
6179-28-8 | |
Record name | Benzo[b]thiophene-6-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6179-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzothiophen-6-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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